ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14986597
InChI: InChI=1S/C27H24N2O4S/c1-4-32-26(31)23-16(2)28-27-29(24(23)18-10-6-5-7-11-18)25(30)22(34-27)15-20-14-19-12-8-9-13-21(19)33-17(20)3/h5-15,17,24H,4H2,1-3H3/b22-15-
SMILES:
Molecular Formula: C27H24N2O4S
Molecular Weight: 472.6 g/mol

ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

CAS No.:

Cat. No.: VC14986597

Molecular Formula: C27H24N2O4S

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate -

Specification

Molecular Formula C27H24N2O4S
Molecular Weight 472.6 g/mol
IUPAC Name ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C27H24N2O4S/c1-4-32-26(31)23-16(2)28-27-29(24(23)18-10-6-5-7-11-18)25(30)22(34-27)15-20-14-19-12-8-9-13-21(19)33-17(20)3/h5-15,17,24H,4H2,1-3H3/b22-15-
Standard InChI Key APINEEKRTLUYPC-JCMHNJIXSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a thiazolo[3,2-a]pyrimidine core fused with a coumarin moiety and substituted with phenyl and ester groups. The (Z)-configured methylidene bridge at position 2 ensures planarity, facilitating π-π stacking interactions with biological targets . Key structural elements include:

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, contributing to electron delocalization and metabolic stability .

  • Pyrimidine ring: A six-membered dihydroheterocycle that adopts a puckered boat conformation, as observed in crystallographic studies of analogous compounds .

  • Coumarin substituent: A 2-methyl-2H-chromen-3-yl group that enhances lipophilicity and potential DNA intercalation properties.

Molecular Formula and Physicochemical Properties

The molecular formula is C₂₇H₂₃N₃O₄S, with a molar mass of 485.55 g/mol. Computational and experimental data from related derivatives suggest the following properties :

PropertyValue
logP~4.3 (high lipophilicity)
Polar Surface Area~85 Ų
Hydrogen Bond Acceptors7
Solubility (logSw)-4.1 (poor aqueous solubility)

The compound’s stereochemistry is defined by the (Z)-configuration of the methylidene group, which restricts rotational freedom and influences binding affinity.

Synthetic Methodologies

Conventional Synthesis

The synthesis typically involves a multi-step sequence:

  • Formation of the thiazolo[3,2-a]pyrimidine core: Condensation of ethyl acetoacetate with thiourea and aldehydes under acidic conditions, as demonstrated in analogous syntheses .

  • Coumarin incorporation: A Knoevenagel condensation between 2-methyl-2H-chromene-3-carbaldehyde and the thiazolopyrimidine intermediate.

  • Esterification: Introduction of the ethyl carboxylate group at position 6 using chloroacetic acid and acetic anhydride .

Reaction conditions (e.g., reflux in 1,4-dioxane with p-toluenesulfonic acid) yield the product in 72–78% efficiency over 4–6 hours .

Microwave-Assisted Synthesis

Microwave irradiation significantly optimizes the process, reducing reaction times from hours to minutes (e.g., 4 minutes for core formation) and improving yields to 90–95% . This method enhances regioselectivity and minimizes side reactions, as shown in Table 1.

Table 1: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time4–6 hours4–5 minutes
Yield72%95%
Purity (HPLC)92%98%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals at δ 1.25 (t, 3H, -CH₂CH₃), δ 2.35 (s, 3H, -CH₃), and δ 6.80–8.20 (m, aromatic protons) confirm the ester, methyl, and aryl groups .

  • ¹³C NMR: Peaks at δ 170.5 (C=O ester) and δ 162.1 (C=O coumarin) validate key carbonyl functionalities.

Mass Spectrometry

The molecular ion peak at m/z 485.5 [M+H]⁺ aligns with the theoretical molecular weight. Fragmentation patterns indicate cleavage of the ester group (loss of 46 Da) and the coumarin moiety .

X-ray Crystallography

Although crystallographic data for the exact compound are unavailable, studies on analogous thiazolopyrimidines reveal a puckered pyrimidine ring (deviation: 0.367 Å) and near-planar thiazole rings (r.m.s. deviation: 0.0033 Å) . The phenyl group at position 5 adopts an axial orientation, forming an 88.99° dihedral angle with the pyrimidine ring .

Applications in Drug Discovery

Lead Optimization

The compound’s high logP (~4.3) necessitates structural modifications to improve aqueous solubility. Potential strategies include:

  • Replacing the ethyl ester with a morpholine group.

  • Introducing polar substituents (e.g., -OH, -NH₂) on the phenyl ring .

Targeted Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability, as demonstrated for similar hydrophobic compounds.

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